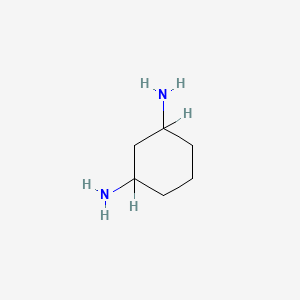

1,3-Cyclohexanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863163 | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an ammoniacal odor; [DuPont MSDS] | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3385-21-5, 26883-70-5 | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,3-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Catalytic Hydrogenation of m-Phenylenediamine to 1,3-Cyclohexanediamine: A Guide for Process Optimization and Mechanistic Insight

An In-Depth Technical Guide

Abstract

The catalytic hydrogenation of m-phenylenediamine (m-PDA) to 1,3-cyclohexanediamine (1,3-CHDA) is a pivotal transformation for producing a key intermediate in the polymer and pharmaceutical industries.[1][2] Achieving high yield and stereoselectivity (cis/trans isomer ratio) presents significant challenges due to the harsh reaction conditions required for aromatic ring reduction and the potential for side reactions. This guide provides a comprehensive overview of the core principles, catalyst systems, process parameters, and analytical methodologies essential for the successful synthesis of 1,3-CHDA. We will delve into the causality behind experimental choices, offering field-proven insights for researchers and process chemists.

Introduction: The Significance of this compound

This compound (1,3-CHDA) is a valuable alicyclic diamine monomer.[3] Its unique 1,3-substitution pattern imparts specific conformational properties to polymers, making it a critical component in the synthesis of high-performance polyamides and epoxy curing agents. The direct hydrogenation of the aromatic ring in m-phenylenediamine is an atom-economical route to 1,3-CHDA. However, this reaction is thermodynamically demanding and kinetically complex. The primary challenges include achieving complete saturation of the aromatic ring without inducing hydrogenolysis of the C-N bonds and controlling the stereochemical outcome of the resulting cis and trans isomers.[1][4]

Reaction Mechanism and Stereochemistry

The hydrogenation of an aromatic ring is a stepwise process involving the sequential addition of hydrogen atoms to the catalyst surface and their transfer to the adsorbed aromatic substrate.

Caption: Proposed stepwise reduction of m-phenylenediamine on a catalyst surface.

The reaction proceeds through partially hydrogenated intermediates. The stereochemistry of the final product (the ratio of cis- to trans-1,3-CHDA) is determined by the orientation of these intermediates on the catalyst surface at the moment of hydrogen addition. This ratio is highly sensitive to the catalyst type, support, and reaction conditions.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is the most critical factor determining the success of m-PDA hydrogenation. Ruthenium (Ru) and Rhodium (Rh) based catalysts are the most effective for this transformation due to their high activity in aromatic ring hydrogenation under relatively mild conditions compared to other metals like Nickel or Palladium.[5][6]

Active Metals: Ruthenium and Rhodium

-

Ruthenium (Ru): Ruthenium is the most widely employed metal for this reaction. It exhibits excellent activity and is generally more cost-effective than Rhodium.[7][8] Supported Ru catalysts, often on activated carbon (Ru/C) or alumina (Ru/Al2O3), can achieve high conversions of m-PDA.[7][9]

-

Rhodium (Rh): Rhodium often shows higher initial activity than Ruthenium and can sometimes operate under milder conditions.[10][11] However, it is more expensive and can be more susceptible to poisoning. Bimetallic catalysts, such as Rh/Ru, have been explored to leverage the synergistic effects of both metals.[12]

Catalyst Supports and Promoters

The support material plays a crucial role in dispersing and stabilizing the active metal nanoparticles, significantly influencing the catalyst's activity and lifespan.

-

Supports: Activated carbon and γ-alumina are common supports, providing high surface area and thermal stability.[7] The choice of support can influence the metal-support interaction, thereby affecting selectivity.

-

Promoters: The addition of alkaline promoters, particularly lithium hydroxide (LiOH), has been shown to significantly enhance the reaction rate and selectivity for the desired cycloaliphatic amine.[4][13][14] Promoters can modify the electronic properties of the metal catalyst and suppress side reactions like hydrogenolysis.

Optimizing Process Parameters: A Multi-Variable Challenge

Achieving optimal performance requires a systematic investigation of several interconnected process parameters. The interplay between these variables dictates the reaction rate, selectivity, and catalyst stability.

Caption: Interconnected parameters governing the hydrogenation of m-PDA.

Temperature

Temperature is a double-edged sword. Increasing the temperature generally accelerates the hydrogenation rate. However, excessively high temperatures (>180°C) can promote undesirable side reactions, such as deamination and the formation of secondary amines, which reduces the yield of 1,3-CHDA.[15] An optimal temperature range, typically between 120°C and 170°C, is crucial for balancing reaction speed and selectivity.[7]

Hydrogen Pressure

High hydrogen pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction and to favor the complete saturation of the aromatic ring. Pressures typically range from 4 to 10 MPa.[1][7][9] While higher pressures can increase the reaction rate, they also increase capital and operational costs, necessitating optimization for industrial applications.

Solvent Effects

The solvent system significantly impacts the reaction by affecting the solubility of the reactant, product, and hydrogen, as well as by influencing the catalyst's surface chemistry.[16][17]

-

Alcohols (Isopropanol, Ethanol): These are commonly used solvents that offer good solubility for both m-PDA and hydrogen.[4][7] They are protic and can participate in hydrogen bonding, which may influence the reaction pathway.

-

Water: Using water as a solvent is a green and cost-effective option. It has been shown to be a viable medium, especially when used with specific catalyst promoters.[9][18]

-

Ethers (THF, Dioxane): Aprotic ethers can also be used, and their different polarity and coordination properties can alter catalyst performance and product selectivity.[19]

Experimental Protocols

Adherence to a well-defined experimental procedure is critical for reproducibility and safety.

Protocol: Lab-Scale Hydrogenation of m-PDA

Warning: This procedure involves high-pressure hydrogen gas and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures (e.g., blast shields, gas detectors).

-

Catalyst Loading: Into a high-pressure autoclave reactor, add the chosen catalyst (e.g., 5% Ru/C, typically 5-10% by weight of the substrate).

-

Reactant Charging: Add the solvent (e.g., 75 mL isopropanol) to the reactor, followed by the m-phenylenediamine (e.g., 16.0 g). If a promoter is used (e.g., LiOH or NaNO2), it should be added at this stage.[7]

-

Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system at least three times with nitrogen gas to remove air, followed by three purges with hydrogen gas to ensure an inert atmosphere.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 8.0 MPa).[7] Begin stirring and heat the reactor to the desired temperature (e.g., 170°C).[7]

-

Reaction Monitoring: Maintain the target temperature and pressure for the desired reaction time (e.g., 4-8 hours). The reaction progress can be monitored by observing the rate of hydrogen uptake from the gas reservoir.

-

Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Product Recovery: Open the reactor, remove the reaction mixture, and separate the catalyst by filtration. The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound product.

Caption: A typical experimental workflow for the hydrogenation of m-PDA.

Product Analysis and Isomer Separation

Characterization

Accurate analysis of the product mixture is essential to determine the conversion of m-PDA, the yield of 1,3-CHDA, and the selectivity towards the desired product.

-

Gas Chromatography (GC): GC is the primary technique for quantifying the components of the reaction mixture. It allows for the determination of the conversion of the starting material and the yield of 1,3-CHDA. Crucially, a suitable chiral or polar column can separate and quantify the cis and trans isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1,3-CHDA isomers and to verify the absence of aromatic signals, confirming complete hydrogenation. The distinct spectra of the cis and trans isomers allow for structural assignment.[20]

Isomer Separation

The hydrogenation of m-PDA inevitably produces a mixture of cis and trans isomers. For many applications, a specific isomer is required.

-

Fractional Crystallization: This is a common method for separating the isomers. The cis and trans isomers often have different solubilities in specific solvents or as their salts (e.g., dihydrochlorides), allowing one isomer to be selectively crystallized from the mixture.[19][20]

Quantitative Data Summary

The following table summarizes representative results from the literature to illustrate the impact of different catalytic systems and conditions.

| Catalyst | Support | Promoter | Temp. (°C) | Pressure (MPa) | Solvent | m-PDA Conv. (%) | 1,3-CHDA Yield (%) | Reference |

| Ru | g-C₃N₄ | None | 130 | 5.0 | 1,4-Dioxane | >99 | 73 | [1] |

| Ru | Activated Carbon | NaNO₂ | 170 | 8.0 | Isopropanol | 99.5 | 86.3 (for o-PDA) | [7] |

| Ru | Al₂O₃ | None | 90 | 4.0 | Water | 80 (for p-PDA) | 70 (selectivity 87%) | [9] |

| Ru | Hydroxide | LiOH | 110 | 7-10 | Not Specified | High | High | [4] |

Note: Data for ortho- and para-phenylenediamine are included to provide context on similar systems where specific m-PDA data is limited.

Conclusion and Future Outlook

The catalytic hydrogenation of m-phenylenediamine to this compound is a well-established yet challenging industrial process. Ruthenium-based catalysts, often modified with alkaline promoters, remain the industry standard, offering a good balance of activity, selectivity, and cost. Optimization of temperature, pressure, and solvent system is paramount to maximizing yield and controlling the formation of byproducts.

Future research will likely focus on developing catalysts with enhanced stereoselectivity to directly produce a higher ratio of the desired isomer, thus simplifying downstream purification processes. The exploration of novel, highly stable catalyst supports and the use of greener, more sustainable solvent systems like water will continue to be areas of active investigation, driven by both economic and environmental considerations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 12. US6998507B1 - Hydrogenation of methylenedianiline - Google Patents [patents.google.com]

- 13. US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google Patents [patents.google.com]

- 14. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]

- 18. US4181680A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]

- 19. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 20. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of Cis- and Trans-1,3-Cyclohexanediamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuances of a Versatile Diamine

1,3-Cyclohexanediamine (1,3-CHDA) is a cyclic diamine that serves as a critical building block in a multitude of applications, ranging from the synthesis of polymers and dyes to its use as an epoxy resin curing agent.[1] Its cyclohexane ring introduces the element of stereoisomerism, leading to the existence of cis and trans diastereomers. These isomers, while constitutionally identical, exhibit distinct three-dimensional arrangements of their amino groups, which in turn govern their physical properties and reactivity. A thorough understanding of these differences is paramount for researchers and drug development professionals who utilize 1,3-CHDA in the design and synthesis of novel molecules and materials. This technical guide provides a comprehensive exploration of the physical properties of cis- and trans-1,3-cyclohexanediamine, delving into their conformational analysis, methods of separation and identification, and the underlying principles that dictate their behavior.

Comparative Analysis of Physical Properties

The spatial orientation of the two amino groups in the cis and trans isomers of this compound directly influences their intermolecular interactions and, consequently, their macroscopic physical properties. While data for the mixture of isomers is readily available, discerning the specific properties of each pure isomer is crucial for precise applications.

| Physical Property | cis-1,3-Cyclohexanediamine | trans-1,3-Cyclohexanediamine | Mixture (cis- and trans-) |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | Not explicitly found | ~198 °C (lit.) | 194 °C |

| Melting Point | Data not available | Data not available | Liquid at room temperature |

| Density (20/20) | Data not available | ~0.97 g/cm³ | ~0.95 g/cm³ |

| Refractive Index | Data not available | ~1.50 | ~1.49 |

Note: Data for the pure cis-isomer is not consistently reported in publicly available resources. The boiling point of the trans-isomer is reported as 198°C by some suppliers.[1] The properties of the mixture can vary depending on the isomeric ratio.

Conformational Analysis: A Tale of Two Chairs

The physical and chemical properties of the this compound isomers are fundamentally dictated by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, and the orientation of the amino substituents (axial or equatorial) determines the overall steric strain and stability of the molecule.

cis-1,3-Cyclohexanediamine

The cis isomer can exist in two primary chair conformations that are in equilibrium: one with both amino groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

Caption: Conformational equilibrium of cis-1,3-cyclohexanediamine.

The diequatorial conformation is significantly more stable. In the diaxial conformation, the two amino groups are in close proximity, leading to significant 1,3-diaxial interactions, which are a form of steric strain. This steric hindrance destabilizes the diaxial conformer, meaning the diequatorial conformation will be the overwhelmingly predominant species at equilibrium.

trans-1,3-Cyclohexanediamine

For the trans isomer, any chair conformation will necessarily have one amino group in an axial position and the other in an equatorial position. A ring flip simply interchanges these positions.

Caption: Conformational equilibrium of trans-1,3-cyclohexanediamine.

Since both chair conformations of the trans isomer are energetically equivalent, they exist in approximately equal populations at equilibrium. The stability of the trans isomer is intermediate between the two conformers of the cis isomer. The most stable conformation overall is the diequatorial cis isomer.

Experimental Protocols for Separation and Identification

The subtle differences in the physical properties of the cis and trans isomers of this compound allow for their separation and distinct identification using various analytical techniques.

Synthesis and Isomer Separation

The synthesis of this compound often results in a mixture of cis and trans isomers. One common synthetic route involves the hydrogenation of m-phenylenediamine. Another strategy is the oximation-hydrogenation of 1,3-cyclohexanedione.[2] The resulting isomer ratio can be influenced by the reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The differing boiling points and polarities of the cis and trans isomers should allow for their separation on an appropriate GC column.

Illustrative GC-MS Protocol:

-

Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

GC Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Rationale: The temperature program allows for the separation of the isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer will provide fragmentation patterns that can confirm the identity of the eluting peaks as this compound isomers. The cis isomer, with a potentially lower boiling point due to its less symmetrical shape and potentially weaker crystal lattice packing (though this is speculative without a melting point), might elute earlier than the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for distinguishing between stereoisomers. The chemical shifts and coupling constants of the protons in the cyclohexane ring are highly sensitive to their spatial orientation (axial or equatorial).

Expected ¹H NMR Spectral Differences:

-

cis-Isomer (Diequatorial Conformation): The protons on the carbons bearing the amino groups (C1 and C3) will be in the axial positions. These axial protons will exhibit large axial-axial coupling constants (typically 8-13 Hz) with the adjacent axial protons on C2 and C4/C6.

-

trans-Isomer (Axial-Equatorial Conformation): In the trans isomer, one of the protons on the amino-substituted carbons will be axial and the other equatorial. This will result in a more complex spectrum with a mixture of axial-axial, axial-equatorial, and equatorial-equatorial coupling constants (typically 2-5 Hz for ae and ee).

Illustrative NMR Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer or isomer mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.

-

Rationale: The distinct coupling patterns observed in the ¹H NMR spectra provide a definitive method for assigning the cis and trans configurations. The analysis of coupling constants is a cornerstone of stereochemical determination in cyclic systems.[3]

Conclusion

The cis and trans isomers of this compound, while sharing the same chemical formula, are distinct chemical entities with unique physical properties stemming from their different three-dimensional structures. The diequatorial conformation of the cis isomer is the most stable conformer, while the trans isomer exists as an equilibrium of two energetically equivalent axial-equatorial conformers. These conformational differences can be exploited for their separation and are clearly discernible through analytical techniques such as GC-MS and NMR spectroscopy. For scientists and researchers in drug development and materials science, a firm grasp of these stereochemical principles is essential for the rational design and synthesis of molecules and materials with desired properties and functionalities.

References

conformational analysis of cis-1,3-cyclohexanediamine

An In-Depth Technical Guide to the Conformational Analysis of cis-1,3-Cyclohexanediamine

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic systems, particularly substituted cyclohexanes, a thorough understanding of conformational preferences is paramount. This guide provides a comprehensive technical analysis of cis-1,3-cyclohexanediamine, a molecule whose conformational landscape is governed by a delicate interplay of steric hindrance and non-covalent interactions. We will explore the foundational principles of cyclohexane stereochemistry, delve into the specific energetic factors dictating the equilibrium of cis-1,3-cyclohexanediamine, and detail the experimental and computational methodologies essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on a precise understanding of molecular conformation for rational design and analysis.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles and a staggered arrangement of all carbon-carbon bonds, eliminating torsional strain.[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six positions are parallel to the principal C3 axis of the ring, pointing alternately up and down.

-

Equatorial (e): Six positions radiate out from the "equator" of the ring, pointing slightly up or down.

A crucial dynamic process in cyclohexane is ring flipping , a rapid interconversion between two equivalent chair conformations. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.

For a monosubstituted cyclohexane, the two chair conformations are no longer energetically equivalent. A substituent in the equatorial position is generally more stable than in the axial position.[2] This preference is primarily due to steric strain arising from 1,3-diaxial interactions .[3][4] An axial substituent experiences repulsive steric interactions with the two other axial hydrogens (or substituents) on the same side of the ring.[5] This destabilizing interaction is energetically similar to a gauche butane interaction.[6][7][8]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.[9][10] Larger A-values indicate a stronger preference for the equatorial position.[11]

Conformational Isomerism in cis-1,3-Cyclohexanediamine

For a cis-1,3-disubstituted cyclohexane, the two substituents are on the same side of the ring. This geometric arrangement allows for two distinct chair conformations through ring flipping: one where both substituents are equatorial (diequatorial, e,e) and one where both are axial (diaxial, a,a).[12][13][14][15]

Caption: Ring-flip equilibrium in cis-1,3-cyclohexanediamine.

Analysis of the Diequatorial (e,e) Conformer

In the diequatorial conformer, both amino (-NH₂) groups occupy the spacious equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the bulky substituents.[14][15][16] Consequently, this is predicted to be the most stable conformation.

Analysis of the Diaxial (a,a) Conformer

The diaxial conformer is significantly destabilized by multiple steric interactions:

-

Substituent-Hydrogen Interactions: Each axial amino group experiences 1,3-diaxial interactions with two axial hydrogens.

-

Substituent-Substituent Interaction: A severe 1,3-diaxial interaction occurs between the two amino groups themselves. This syn-axial arrangement forces the two groups into close proximity, resulting in substantial van der Waals repulsion.

Based purely on steric considerations using the A-value for an -NH₂ group (approximately 1.2-1.8 kcal/mol), the diaxial conformer would be highly disfavored.[17]

The Role of Intramolecular Hydrogen Bonding

A critical mitigating factor for the diaxial conformer is the potential for intramolecular hydrogen bonding . The proximity of the two axial amino groups (approximately 2.5-3.0 Å) is suitable for one amino group to act as a hydrogen bond donor and the other as an acceptor. This attractive, non-covalent interaction would offset some of the steric destabilization. The presence and strength of such a bond are highly dependent on the solvent environment.[18]

-

In non-polar, aprotic solvents (e.g., CCl₄, cyclohexane): Intramolecular hydrogen bonding is more likely to occur as there is no competition from the solvent. This could slightly increase the population of the diaxial conformer.

-

In polar, protic solvents (e.g., water, methanol): The amino groups will preferentially form stronger intermolecular hydrogen bonds with the solvent molecules. This solvation effect would stabilize the diequatorial conformer, where the amino groups are more exposed, and further disfavor the diaxial form.

Therefore, while the diequatorial conformer is expected to be the dominant species in all cases, the energy gap between the two conformers may be smaller in non-polar solvents.

Experimental & Computational Verification Protocols

A multi-faceted approach combining spectroscopic and computational methods is required for a definitive conformational analysis.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[19][20]

Objective: To quantify the population of the diequatorial and diaxial conformers and determine the free energy difference (ΔG°) between them.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mM solution of cis-1,3-cyclohexanediamine in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or toluene-d₈).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). At this temperature, ring flipping is rapid on the NMR timescale, and the observed spectrum will show time-averaged signals for the axial and equatorial protons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Coalescence: Observe the broadening of the signals as the rate of ring flipping slows down and approaches the NMR timescale. The temperature at which distinct signals begin to merge is the coalescence temperature.

-

Slow-Exchange Regime: Continue to lower the temperature until the ring flip is completely frozen on the NMR timescale (typically below -80°C). In this "slow-exchange" regime, separate, sharp signals for the diequatorial (major) and diaxial (minor, if observable) conformers will be visible.[21][22]

-

Quantification: Integrate the signals corresponding to each conformer. The ratio of the integrals directly reflects the population ratio (K_eq = [diequatorial]/[diaxial]).

-

Thermodynamic Calculation: Use the equilibrium constant (K_eq) to calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(K_eq).

References

- 1. quora.com [quora.com]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How to Find the Most Stable Conformation of Cyclohexane | dummies [dummies.com]

- 16. fiveable.me [fiveable.me]

- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 18. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]

- 19. auremn.org.br [auremn.org.br]

- 20. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of 1,3-Disubstituted Cyclohexanes: Principles and Applications in Drug Development

Abstract

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its conformational complexity and its prevalence in bioactive molecules. The stereochemical arrangement of substituents on this ring profoundly dictates a molecule's three-dimensional shape, stability, and, consequently, its interaction with biological targets. This technical guide provides a comprehensive exploration of the stereochemistry of 1,3-disubstituted cyclohexanes, a substitution pattern of significant interest in medicinal chemistry. We will dissect the principles of cis-trans isomerism, conformational analysis, and the energetic factors that govern equilibrium, bridging fundamental theory with practical applications in drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical stereochemical motif.

Foundational Principles: The Cyclohexane Chair and Conformational Inversion

The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of approximately 109.5° and minimize both angle and torsional strain, it adopts a puckered three-dimensional structure. The most stable of these is the chair conformation . In this arrangement, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six bonds are parallel to a principal C3 axis running through the center of the ring, pointing straight up or down.

-

Equatorial (e): Six bonds point out from the "equator" of the ring, roughly in the plane of the ring.

A crucial dynamic feature of the cyclohexane ring is its ability to undergo a "ring flip" or "chair interconversion." This process, which occurs rapidly at room temperature, converts one chair conformation into another. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1][2]

Figure 1: The chair interconversion (ring flip) of cyclohexane, showing the exchange of axial and equatorial positions.

Stereoisomerism in 1,3-Disubstituted Cyclohexanes

When two substituents are placed on a cyclohexane ring at the 1 and 3 positions, geometric isomerism becomes possible. These isomers, which have the same connectivity but different spatial arrangements, are diastereomers and cannot be interconverted by ring flipping.[3][4]

-

cis-Isomer: Both substituents are on the same face of the ring (both "up" or both "down"). This can be represented as (axial, axial) or (equatorial, equatorial) in chair conformations.

-

trans-Isomer: The substituents are on opposite faces of the ring (one "up," one "down"). This is represented as (axial, equatorial) in any chair conformation.

Conformational Analysis of cis-1,3-Disubstituted Cyclohexanes

The cis isomer exists as an equilibrium between two non-equivalent chair conformations: a diaxial (a,a) form and a diequatorial (e,e) form.

Figure 2: Conformational equilibrium of a cis-1,3-disubstituted cyclohexane.

The equilibrium overwhelmingly favors the diequatorial conformer. The diaxial conformer is severely destabilized by a powerful steric interaction known as a 1,3-diaxial interaction . In this case, the two axial 'R' groups are brought into close proximity, resulting in significant van der Waals repulsion.[5][6] This interaction is so unfavorable that for most substituents, the molecule exists almost exclusively in the diequatorial form.[7] For example, in cis-1,3-dimethylcyclohexane, the diequatorial conformer is favored by more than 5.5 kcal/mol, meaning it constitutes >99.9% of the equilibrium mixture at room temperature.[7]

Conformational Analysis of trans-1,3-Disubstituted Cyclohexanes

The trans isomer exists as an equilibrium between two axial-equatorial (a,e) chair conformations. A ring flip interconverts one (a,e) conformer to the other (e,a) conformer.

Figure 3: Conformational equilibrium of a trans-1,3-disubstituted cyclohexane.

-

Identical Substituents (R¹ = R²): If the two substituents are the same (e.g., trans-1,3-dimethylcyclohexane), the two chair conformers are mirror images and are energetically identical. The equilibrium constant is 1, and both conformers are present in equal amounts.[3][8]

-

Different Substituents (R¹ ≠ R²): If the substituents are different, the two conformers are diastereomers and have different energies. The equilibrium will favor the conformer where the larger substituent occupies the more spacious equatorial position.[3]

Quantitative Conformational Analysis: The A-Value

To predict the position of the conformational equilibrium, we must quantify the steric cost of placing a substituent in the axial position. This is done using the A-value , which is the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[9] A larger A-value signifies a greater preference for the equatorial position.

The stability difference arises from steric strain between the axial substituent and the two axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[10]

Table 1: Selected A-Values for Common Substituents

| Substituent (R) | A-Value (kcal/mol) | Reference |

| -F | 0.24 | [7] |

| -Cl | 0.4 | [7] |

| -Br | 0.2 - 0.7 | [7] |

| -OH | 0.6 (non-H-bonding solvent) | [7] |

| -OH | 0.9 (H-bonding solvent) | [7] |

| -CN | 0.2 | [7] |

| -CH₃ (Methyl) | 1.8 | [7] |

| -CH₂CH₃ (Ethyl) | 2.0 | [7] |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | [7] |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [7] |

| -C₆H₅ (Phenyl) | 3.0 | [7] |

| -COOH | 1.2 | [7] |

For 1,3-disubstituted systems, A-values can be used to estimate the energy difference between conformers.

-

For a cis isomer, the energy difference is approximately ΔG° ≈ A(R¹) + A(R²) + (interaction term for R¹-R³ diaxial). The diaxial interaction between substituents is often much larger than the sum of their individual A-values.[7]

-

For a trans isomer, the energy difference between the two conformers is ΔG° ≈ |A(R¹) - A(R²)|.

Experimental and Computational Workflows for Conformational Analysis

Determining the dominant conformation and the energetics of the equilibrium is a critical task for chemists. This is achieved through a combination of experimental spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining cyclohexane conformations in solution.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a ~5-10 mg sample of the purified 1,3-disubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as polar or hydrogen-bonding solvents can influence the conformational equilibrium.[11]

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. At room temperature, if the ring flip is fast on the NMR timescale, an averaged spectrum is observed. Key information is contained in the proton-proton coupling constants (J-values).

-

Analysis of Coupling Constants (³JHH): The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .[12][13][14]

-

Axial-Axial (a,a) Coupling: Dihedral angle ≈ 180°. Results in a large coupling constant, typically ³Ja,a = 8–13 Hz.

-

Axial-Equatorial (a,e) Coupling: Dihedral angle ≈ 60°. Results in a small coupling constant, typically ³Ja,e = 2–5 Hz.

-

Equatorial-Equatorial (e,e) Coupling: Dihedral angle ≈ 60°. Results in a small coupling constant, typically ³Je,e = 2–5 Hz. By identifying a proton on the cyclohexane ring (e.g., at C2) and measuring its coupling constants to adjacent protons, one can determine if it is axial or equatorial, and by extension, deduce the conformation of the entire ring.

-

-

2D NMR (COSY, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Confirms which protons are coupled (i.e., on adjacent carbons), aiding in the assignment of the ¹H spectrum.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is a through-space correlation experiment. It identifies protons that are close to each other in 3D space, regardless of bonding. This is exceptionally powerful for conformational analysis. For example, a strong NOE between the two axial substituents in a cis-1,3-diaxial conformer would provide definitive proof of that (likely unstable) conformation. Conversely, the absence of such a correlation, and the presence of NOEs between an axial proton and its 1,3-diaxial neighbors, helps confirm a diequatorial arrangement.[9][15]

-

-

Low-Temperature NMR: To slow down the ring flip and observe the individual chair conformers, the experiment can be run at low temperatures (e.g., -90 °C). This allows for the direct observation and quantification of both conformers in the equilibrium.

Figure 4: Simplified workflow for NMR-based conformational analysis.

Computational Protocol: Molecular Modeling

Computational chemistry provides a powerful in-silico method to calculate the relative energies of different conformers and predict the equilibrium distribution.

Step-by-Step Methodology:

-

Structure Building: Using a molecular modeling software (e.g., GaussView, Avogadro, Maestro), build the 3D structures of the different possible chair conformers (e.g., cis-diequatorial, cis-diaxial, trans-a,e, trans-e,a).

-

Conformational Search (Optional but Recommended): For flexible substituents, perform a systematic or stochastic conformational search to identify the lowest energy rotamers for each chair conformation. This is often done with computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94, OPLS).

-

Geometry Optimization: Perform a full geometry optimization for each conformer. This process finds the lowest energy structure (a local minimum on the potential energy surface) for that specific conformation.

-

Method Selection: The choice of method depends on the desired accuracy and available computational resources.

-

Molecular Mechanics (MM): Fast, good for initial screening.

-

Quantum Mechanics (QM): More accurate, captures electronic effects. Common methods include Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) or ab initio methods (e.g., MP2).

-

-

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This is a critical self-validating step:

-

Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Thermodynamic Data: The calculation provides zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of Gibbs Free Energies (G) at a specific temperature (e.g., 298.15 K).

-

-

Energy Comparison: Compare the calculated Gibbs Free Energies of the different conformers. The energy difference (ΔG) can be used to calculate the equilibrium constant (K_eq) and the population of each conformer using the equation: ΔG = -RT ln(K_eq) .

Figure 5: Simplified workflow for computational conformational analysis.

Relevance in Drug Design and Development

The three-dimensional shape of a molecule is paramount for its biological activity. The rigid framework of the cyclohexane ring, combined with the defined stereochemistry of its substituents, allows it to present functional groups to a biological target (e.g., an enzyme active site or a receptor binding pocket) in a precise and predictable orientation.

Causality in Experimental Choices: In drug development, controlling stereochemistry is not an afterthought; it is a primary design consideration. The choice to synthesize a pure cis or trans isomer is driven by the hypothesis that a specific spatial arrangement of pharmacophoric features is required for optimal binding.

-

Case Study Insight: Gabapentin: While a 1,1-disubstituted cyclohexane, the anticonvulsant drug Gabapentin serves as an excellent case study on the importance of cyclohexane conformation.[6] Gabapentin exists as an equilibrium between two chair conformers where the aminomethyl and carboxymethyl groups exchange axial and equatorial positions. Low-temperature NMR and computational studies have shown that the conformer with the larger aminomethyl group in the equatorial position is slightly more stable in solution. This conformational flexibility and the specific spatial relationship between the amine and carboxylic acid, dictated by the cyclohexane scaffold, are critical for its transport and binding to its target, the α2δ-1 subunit of voltage-gated calcium channels. The cyclohexane ring acts as a lipophilic scaffold to improve blood-brain barrier penetration compared to the endogenous neurotransmitter GABA it mimics.

-

Scaffold Rigidity and Bioactive Conformation: A key strategy in medicinal chemistry is "conformational constraint" or "rigidification." If a flexible molecule is found to be active, it is often hypothesized that only one of its many possible conformations is the "bioactive conformation" that binds to the target. By understanding the stable conformations of a 1,3-disubstituted cyclohexane, medicinal chemists can design more rigid analogs that "lock" the key functional groups into the presumed bioactive orientation. This can lead to significant increases in potency and selectivity. For example, the knowledge that a cis-1,3-diequatorial arrangement holds two functional groups at a specific distance and angle can inspire the synthesis of rigid bicyclic analogs that mimic this exact geometry.[7]

-

Structure-Activity Relationships (SAR): The synthesis and biological testing of both the cis and trans isomers of a 1,3-disubstituted cyclohexane lead compound is a fundamental step in establishing SAR. A significant difference in activity between the two isomers provides strong evidence that the relative 3D positioning of the substituents is critical for interaction with the biological target. This knowledge guides the next round of drug design, focusing on analogs that maintain the more active stereochemical arrangement. Numerous cyclohexane-1,3-dione derivatives are being synthesized and evaluated as potential anticancer and antimicrobial agents, where the stereochemistry of further substitutions will undoubtedly play a key role in their activity.[8]

Conclusion

The stereochemistry of 1,3-disubstituted cyclohexanes is a cornerstone of modern organic and medicinal chemistry. The interplay between cis-trans isomerism and chair conformations, governed by predictable energetic principles like 1,3-diaxial interactions, allows for the precise control of molecular shape. For researchers in drug development, a masterful understanding of these principles is not merely academic; it is a prerequisite for the rational design of effective and selective therapeutics. The ability to analyze and predict the dominant conformation using powerful tools like NMR spectroscopy and computational modeling provides a direct line of sight from molecular structure to biological function, enabling the creation of molecules with optimized target engagement and improved pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review | MDPI [mdpi.com]

- 14. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Spectral Data of 1,3-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1,3-cyclohexanediamine, a critical diamine in various chemical syntheses. We delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development, enabling a deeper understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₁₄N₂, is a cyclic diamine that exists as a mixture of cis and trans isomers. Its structural isomers play a crucial role in the synthesis of a wide array of chemical entities, including polymers, pharmaceuticals, and epoxy resin curing agents. The arrangement of the two amine groups on the cyclohexane ring dictates the stereochemistry and, consequently, the reactivity and physical properties of its derivatives. Accurate and thorough spectral analysis is paramount for confirming the structure, purity, and isomeric ratio of this compound in any application. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the differentiation of the cis and trans isomers.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the spatial orientation of the protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for obtaining a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Interpreting the ¹H NMR Spectrum

Due to the presence of cis and trans isomers and the complex coupling patterns of the cyclohexane ring protons, the ¹H NMR spectrum typically shows broad, overlapping multiplets in the aliphatic region.

Diagram: Logical Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound, as proton-decoupled spectra result in single peaks for each unique carbon atom.

Expected Chemical Shifts

The carbon atoms attached to the amino groups (C1 and C3) are expected to be deshielded and appear at a higher chemical shift compared to the other ring carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 | 45-55 |

| C2 | 30-40 |

| C4, C6 | 25-35 |

| C5 | 20-30 |

Note: These are approximate ranges and can vary based on the solvent and isomeric ratio.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H and C-H bonds.

Experimental Protocol: Acquiring an IR Spectrum

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Key IR Absorptions

The IR spectrum of this compound is characterized by the following key absorption bands:

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300-3500 | N-H Stretch | A broad doublet, characteristic of a primary amine. |

| 2850-2950 | C-H Stretch | Strong absorptions from the cyclohexane ring. |

| 1590-1650 | N-H Bend (Scissoring) | A medium to strong band. |

| 1440-1470 | CH₂ Bend (Scissoring) | Absorption from the methylene groups of the ring. |

| ~800 | N-H Wag (Out-of-plane) | A broad, medium intensity band. |

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

Molecular Ion and Fragmentation

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular weight.[1] The fragmentation pattern is dominated by the loss of small, stable neutral molecules and radicals.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 114 | Low | [C₆H₁₄N₂]⁺ (Molecular Ion) |

| 97 | Moderate | [M - NH₃]⁺ |

| 83 | Moderate | [M - CH₂NH₂]⁺ |

| 70 | High | [C₄H₈N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 43 | Very High | [C₂H₅N]⁺ |

Data sourced from PubChem.[1]

The base peak at m/z 43 is likely due to the formation of the stable [CH₂=NH₂]⁺ ion through alpha-cleavage, a common fragmentation pathway for primary amines.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

References

An In-Depth Technical Guide to 1,3-Cyclohexanediamine (CAS 3385-21-5)

Introduction: Unveiling 1,3-Cyclohexanediamine

This compound (CAS 3385-21-5), a cycloaliphatic diamine, is a crucial intermediate in the chemical industry.[1][2] Commercially available as a mixture of cis and trans isomers, this colorless to light yellow liquid is recognized for its role as a versatile building block, particularly in the synthesis of polymers and dyes.[3][4] Its two primary amine functionalities, positioned on a cyclohexane ring, grant it specific stereochemical properties and reactivity that are leveraged in applications such as epoxy resin curing and as a rubber compounding agent.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis pathways, analytical methodologies, and safety protocols, offering field-proven insights for laboratory and development applications.

Part 1: Core Chemical and Physical Characteristics

The fundamental properties of this compound are critical for its handling, storage, and application. This compound is air-sensitive and should be stored under an inert atmosphere to maintain its integrity.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3385-21-5 | [3][5] |

| Molecular Formula | C₆H₁₄N₂ | [4][6][7] |

| Molecular Weight | 114.19 g/mol | [4][6][8] |

| IUPAC Name | cyclohexane-1,3-diamine | [5][6][7] |

| Synonyms | 1,3-Diaminocyclohexane (cis- and trans- mixture) | [3][4][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3][4] |

| Boiling Point | 194 °C | [1][3][4] |

| Flash Point | 79 °C (174.2 °F) | [3][4][9] |

| Density | 0.95 g/cm³ at 20°C | [1][3][4] |

| Refractive Index | 1.49 (at 20°C) | [1][3][4] |

| pKa | 10.70 ± 0.70 (Predicted) | [1] |

| Storage | Room temperature, in a cool, dark place under inert gas | [1][3] |

Part 2: Synthesis and Purification Methodologies

The industrial production of this compound (1,3-CHDA) can be approached through several synthetic routes. The selection of a pathway is often dictated by the availability and cost of starting materials, desired purity, and scalability. A notable study outlines three primary pathways, with the oximation-hydrogenation of 1,3-cyclohexanedione (1,3-CHD) proving to be an efficient method.[3]

Key Synthesis Pathway: From Resorcinol to this compound

This efficient, multi-step synthesis leverages readily available resorcinol and avoids harsh conditions, making it a practical choice for laboratory-scale production.[3] The causality behind this specific workflow lies in its efficiency and the direct usability of the intermediate product without extensive purification, streamlining the overall process.

References

- 1. mt.com [mt.com]

- 2. lcms.cz [lcms.cz]

- 3. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 4. This compound (cis- and trans- mixture) 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 3385-21-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. sips.org.in [sips.org.in]

- 7. datapdf.com [datapdf.com]

- 8. This compound | 3385-21-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. info.gfschemicals.com [info.gfschemicals.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Cyclohexanediamine Isomers

Introduction: The Critical Role of Stereoisomerism in Molecular Energetics

1,3-Cyclohexanediamine (1,3-CHDA) is a cyclic diamine that serves as a vital building block in the synthesis of polymers, pharmaceuticals, and specialty chemicals.[1][2] It exists as two primary stereoisomers: cis-1,3-cyclohexanediamine and trans-1,3-cyclohexanediamine. The spatial arrangement of the two amine functional groups relative to the cyclohexane ring dictates not only the molecule's three-dimensional structure but also its fundamental thermodynamic properties. For researchers, scientists, and drug development professionals, a deep understanding of the enthalpy, entropy, and Gibbs free energy of these individual isomers is paramount. These properties govern reaction equilibria, drive crystallization processes, and ultimately influence the biological activity and efficacy of pharmaceutical compounds.

This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound isomers. We will delve into the foundational principles of their conformational analysis, detail the experimental and computational methodologies used to characterize their energetic properties, present available thermodynamic data, and discuss the practical implications for scientific research and development.

Conformational Analysis: The Structural Basis of Thermodynamic Differentiation

The thermodynamic properties of the cis and trans isomers of this compound are intrinsically linked to the stability of their respective chair conformations. The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

-

cis-1,3-Cyclohexanediamine: The cis isomer can exist in two rapidly interconverting chair conformations: one with both amino groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids steric repulsion between the axial substituents and the axial hydrogen atoms on the same side of the ring (known as 1,3-diaxial interactions).[3] The diaxial conformation, on the other hand, would introduce significant steric strain.[4]

-

trans-1,3-Cyclohexanediamine: The trans isomer is conformationally locked into a state where one amino group must be in an axial position and the other in an equatorial position. Ring flipping results in an identical, isoenergetic conformation.[4][5] This inherent axial substituent means the trans isomer is subject to 1,3-diaxial interactions, making it inherently less stable than the diequatorial conformer of the cis isomer.

This fundamental difference in conformational stability is the primary driver for the distinct thermodynamic profiles of the two isomers. The cis isomer, with its ability to adopt a low-energy diequatorial state, is predicted to have a lower enthalpy of formation (be more stable) than the trans isomer.

Caption: Conformational analysis of cis- and trans-1,3-cyclohexanediamine.

Experimental Methodologies for Thermodynamic Characterization

Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC is employed to study the phase behavior of the substance, including melting points and enthalpies of fusion.[5] For a mixture of isomers, this can be complex, potentially showing multiple thermal events corresponding to the different components or eutectic mixtures.

Experimental Protocol:

-

A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The temperature is ramped at a controlled rate (e.g., 5 K/min) over the desired range.

-

The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

-

Endothermic events, such as melting, appear as peaks, the area of which is proportional to the enthalpy of fusion.

Caption: Workflow for determining phase behavior using DSC.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. It is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6]

Experimental Protocol:

-

A precisely weighed liquid sample is placed in a capsule (e.g., a gelatin capsule) and, along with a cotton ignition cord, is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Corrections are made for the combustion of the capsule and ignition wire, and for the formation of nitric acid from the nitrogen in the sample and atmosphere.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Tian-Calvet Calorimetry for Heat Capacity

The isobaric heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount at constant pressure. A Tian-Calvet calorimeter is a high-sensitivity instrument suitable for measuring heat capacities of liquids and solids.[6]

Experimental Protocol:

-

The heat flow to the sample is measured during a series of temperature steps, typically in both heating and cooling modes to ensure reversibility.

-

The measurement is repeated with an empty sample cell and a reference material with a known heat capacity (e.g., sapphire).

-

The heat capacity of the sample is calculated by comparing the heat flow measurements.

NMR Spectroscopy for Conformational Gibbs Free Energy

For the cis-isomer, the Gibbs free energy difference (ΔG°) between the diequatorial and diaxial conformers can be determined using nuclear magnetic resonance (NMR) spectroscopy.[7] This technique relies on the principle that the observed chemical shifts and coupling constants in the NMR spectrum are a weighted average of the values for the individual, rapidly interconverting conformers.

Experimental Protocol:

-

Acquire high-resolution ¹H NMR spectra of the purified cis-1,3-cyclohexanediamine in various solvents and at different temperatures.

-

Identify and assign the signals for the methine protons (CH-NH₂).

-

Measure the width or the coupling constants of the methine proton signals. These parameters are dependent on the axial or equatorial orientation of the proton.

-

The mole fractions of the diequatorial (Nₑₑ) and diaxial (Nₐₐ) conformers can be calculated from the observed spectral parameters, assuming limiting values for the pure axial and equatorial conformers.

-

The equilibrium constant (K) for the diaxial to diequatorial conversion is given by K = Nₑₑ / Nₐₐ.

-

The Gibbs free energy difference is then calculated using the equation: ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry: A Predictive Approach

When experimental data for individual isomers is scarce, computational chemistry provides a powerful tool for predicting their thermodynamic properties.[8] Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the structures and energies of the different conformers of the cis and trans isomers.

Computational Workflow:

-

Geometry Optimization: The three-dimensional structure of each conformer (e.g., diequatorial-cis, diaxial-cis, and axial-equatorial-trans) is optimized to find its lowest energy geometry.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. These are used to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

Calculation of Thermodynamic Properties: The standard enthalpy of formation, Gibbs free energy of formation, and entropy are calculated from the electronic energies and the results of the frequency calculations.

Models like the Rigid Rotor Harmonic Oscillator (RRHO) can be combined with corrections for hindered internal rotations (e.g., the R1TM approach) to achieve high accuracy for ideal gas thermodynamic properties.[5][6]

Summary of Thermodynamic Data

While a complete set of experimentally determined thermodynamic data for the pure cis and trans isomers of this compound is not available in the peer-reviewed literature, the following table summarizes the experimental data for a commercially available mixture, which was found to have a cis to trans ratio of approximately 78:22.[6]

Table 1: Experimental Thermodynamic Properties of a this compound Isomer Mixture (cis:trans ≈ 78:22)

| Property | Value | Units | Method | Reference |

| Molar Heat Capacity, liquid (C⁰p,m) at 298.15 K | 208.6 ± 2.1 | J·K⁻¹·mol⁻¹ | Tian-Calvet Calorimetry | [6] |

| Standard Molar Enthalpy of Combustion, liquid (ΔcH°) | -4184.2 ± 1.5 | kJ·mol⁻¹ | Bomb Calorimetry | [6] |

| Standard Molar Enthalpy of Formation, liquid (ΔfH°) | -181.5 ± 1.9 | kJ·mol⁻¹ | Calculated from ΔcH° | [6] |

| Enthalpy of Vaporization (ΔvapH) at 298.15 K | 58.6 ± 0.3 | kJ·mol⁻¹ | Static Method | [6] |

Based on the principles of conformational analysis, we can make the following qualitative and semi-quantitative predictions for the properties of the pure isomers:

Table 2: Predicted Comparison of Thermodynamic Properties of Pure this compound Isomers

| Property | cis-Isomer (Diequatorial) | trans-Isomer (Axial-Equatorial) | Rationale |

| Relative Stability | More Stable | Less Stable | The diequatorial conformer of the cis-isomer avoids the 1,3-diaxial steric strain present in the trans-isomer.[3] |

| Enthalpy of Formation (ΔfH°) | Lower (more negative) | Higher (less negative) | A more stable molecule has a lower enthalpy of formation. |

| Gibbs Free Energy of Formation (ΔfG°) | Lower (more negative) | Higher (less negative) | Reflects the higher stability of the cis-isomer at equilibrium. |

| Entropy (S°) | Likely similar, but potentially slightly lower due to conformational preference | Likely similar | The primary contributions to entropy will be similar; however, the conformational rigidity of the trans-isomer might lead to subtle differences. |

Implications for Research and Drug Development

The differences in the thermodynamic properties of the this compound isomers have significant practical consequences:

-